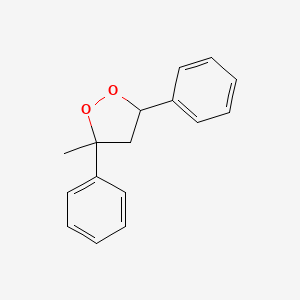

3-Methyl-3,5-diphenyl-1,2-dioxolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85981-77-7 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

3-methyl-3,5-diphenyldioxolane |

InChI |

InChI=1S/C16H16O2/c1-16(14-10-6-3-7-11-14)12-15(17-18-16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |

InChI Key |

LQCWRODPHHFJGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(OO1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Stereochemical Control and Chirality in the Synthesis of 3 Methyl 3,5 Diphenyl 1,2 Dioxolane

Diastereoselective Synthesis of Substituted 1,2-Dioxolanes

The diastereoselective synthesis of 1,2-dioxolanes often involves the formation of two new stereocenters. The relative orientation of the substituents on the dioxolane ring can be controlled through various synthetic strategies, including the choice of reaction conditions and catalysts, as well as by leveraging the electronic and steric effects of the substituents themselves.

Control of Diastereoselectivity via Reaction Conditions and Catalyst Choice

The choice of Lewis acid catalyst and reaction conditions plays a pivotal role in directing the diastereochemical outcome of 1,2-dioxolane synthesis. For instance, the formation of functionalized 3,5-disubstituted 1,2-dioxolanes can be achieved through the reaction of acetoxyendoperoxyacetal derivatives, which generate reactive peroxycarbenium ions under Lewis acid mediation. organic-chemistry.orgnih.gov

The addition of electron-rich alkenes to peroxycarbenium ions generated from 3-alkoxy-1,2-dioxolanes under Lewis acid catalysis provides an efficient route to substituted 1,2-dioxolanes. This methodology has been successfully applied to the synthesis of natural products related to the plakinic acids. acs.org

Manganese(III)-mediated radical reactions offer another avenue for constructing the 1,2-dioxolane ring. These reactions typically involve the oxidation of an enolizable carbonyl compound to generate an α-oxoalkyl radical, which can then undergo cyclization. The stereochemical outcome of these cyclizations can be influenced by the presence of co-oxidants like copper(II) acetate (B1210297). acs.org

| Lewis Acid | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

|---|---|---|---|

| TiCl₄ | High (favors trans) | Lower | organic-chemistry.orgresearchgate.net |

| SnCl₄ | Lower | Higher | organic-chemistry.orgresearchgate.net |

Influence of Substituent Effects on Stereochemical Outcomes

The nature of the substituents on the reacting partners can significantly influence the diastereoselectivity of 1,2-dioxolane formation. Steric and electronic effects of these substituents can dictate the preferred transition state geometry, thereby favoring the formation of one diastereomer over another.

In the peroxidation of derivatives of Baylis-Hillman adducts, the presence of a carbonyl moiety is crucial for achieving high diastereoselectivity. nih.gov Incorporating an sp³-hybridized substituent at the radical center can increase the pyramidalization of the radical, which in turn affects the transition state geometry of the oxygen addition and, consequently, the diastereoselectivity. nih.gov The peroxidation of branched substrates often leads to higher diastereomeric ratios. nih.gov

The stereochemical outcome of radical cyclizations is also sensitive to substituent effects. In Mn(OAc)₃-mediated cyclizations, the presence of certain substituents can favor specific conformations in the transition state, leading to high diastereoselectivity. nih.gov For example, in the cyclization of β-keto esters, carefully chosen chiral auxiliaries with specific aryl groups can lead to the formation of a single diastereomer. nih.gov

Enantioselective Methodologies for Chiral 1,2-Dioxolanes

The synthesis of enantiomerically pure or enriched chiral 1,2-dioxolanes is a significant challenge. Methodologies to achieve this include organocatalytic asymmetric reactions and the use of chiral inductors in radical-mediated cyclizations.

Organocatalytic Asymmetric Peroxidation Strategies

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In the context of 1,2-dioxolane synthesis, cinchona alkaloid-derived primary amines have been used as catalysts for the highly enantioselective hydroperoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide. organic-chemistry.org The resulting hydroperoxides can be further transformed into valuable chiral building blocks, including 1,2-dioxolanes, without loss of enantiomeric excess. organic-chemistry.org The key to this enantioselectivity is the formation of an iminium ion intermediate, where the conjugate addition of hydrogen peroxide is the enantiodetermining step. organic-chemistry.org

A methodology for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters using a cinchona-derived organocatalyst has also been developed, affording δ-peroxy-β-keto esters in high enantiomeric ratios. researchgate.netnih.gov These intermediates can be cyclized to form chiral 1,2-dioxolanes. researchgate.netnih.gov The choice of solvent and the presence of an acid co-catalyst are often crucial for achieving high yields and enantioselectivities in these organocatalytic peroxidations. nih.gov

| Catalyst Type | Substrate | Product | Enantiomeric Ratio (up to) | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid-Derived Primary Amine | α,β-Unsaturated Carbonyl Compound | Chiral Hydroperoxide | 99.5:0.5 | organic-chemistry.org |

| Cinchona-Derived Organocatalyst | γ,δ-Unsaturated β-Keto Ester | Chiral δ-Peroxy-β-Keto Ester | 95:5 | researchgate.netnih.gov |

Chiral Induction in Radical-Mediated Cyclizations

Radical cyclizations provide a powerful method for the formation of cyclic compounds, including 1,2-dioxolanes. Achieving enantioselectivity in these reactions often relies on the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. In the context of Mn(OAc)₃-mediated radical cyclizations, chiral auxiliaries derived from (R)-pulegone have been employed to achieve high diastereoselectivity in the synthesis of cyclic compounds. nih.gov The choice of the chiral auxiliary is critical, as different auxiliaries can lead to varying levels of stereocontrol. nih.gov

Another approach involves the use of chiral catalysts in radical reactions. Chiral N,N'-dioxide-metal complexes have been shown to mediate enantioselective radical transformations. These catalysts can be used in conjunction with oxidants to generate radicals and control the stereochemistry of subsequent reactions. While not yet specifically demonstrated for 1,2-dioxolane synthesis, this strategy holds promise for the development of enantioselective radical cyclizations to form chiral peroxides.

Mechanistic Investigations of 3 Methyl 3,5 Diphenyl 1,2 Dioxolane Reactivity

Ring-Opening and Fragmentation Pathways of the 1,2-Dioxolane Core

The central feature of 3-methyl-3,5-diphenyl-1,2-dioxolane's reactivity is the cleavage of the weak oxygen-oxygen bond within the 1,2-dioxolane ring. This initial step triggers a cascade of reactions, the nature of which is highly dependent on the reaction conditions.

Iron(II) salts are effective reagents for promoting the cleavage of the peroxide bond in 1,2-dioxolanes, leading to the formation of alkoxy radicals. This process is initiated by a single-electron transfer from the iron(II) ion to the peroxide, resulting in the homolytic scission of the O-O bond. In the case of this compound, this would generate a 1,3-biradical species. The generation of alkoxy radicals from alcohols using various catalytic methods has been a subject of extensive research, highlighting the synthetic potential of these reactive intermediates. nih.govresearchgate.net The electrophilic nature of these oxygen-centered radicals drives subsequent reactions. nih.gov

The generated alkoxy radicals are high-energy species and can undergo several subsequent reactions, including hydrogen atom transfer and C-C bond cleavage. nih.govresearchgate.net The specific pathways followed depend on the substrate's structure and the reaction conditions. For instance, the use of hypervalent iodine compounds in conjunction with a catalyst can also generate alkoxy radicals from alcohols, which can then participate in reactions like 1,5-hydrogen atom transfer (HAT) and β-scission. nih.gov

| Catalyst/Reagent | Intermediate Species | Subsequent Reactions |

| Iron(II) salts | Alkoxy radicals | Hydrogen atom transfer, C-C bond cleavage |

| Hypervalent iodine compounds | Alkoxy radicals | 1,5-HAT, β-scission |

In the presence of acids, this compound can undergo complex rearrangements. While direct studies on this specific compound are not extensively detailed in the provided search results, the acid-catalyzed rearrangements of related oxirane and dioxolane structures provide valuable mechanistic insights. researchgate.netnih.gov For instance, the acid-catalyzed rearrangement of 3-aryloxirane-2-carboxamides involves protonation of an oxygen atom, followed by ring-opening and subsequent rearrangements. researchgate.net

The rearrangements of peroxides can sometimes share mechanistic features with the Criegee rearrangement, which involves the ozonolysis of alkenes to form primary ozonides that then decompose to Criegee intermediates (carbonyl oxides). ucf.edu These intermediates are known to undergo a variety of rearrangements and fragmentations. ucf.edu In the context of this compound, acid catalysis could protonate one of the peroxide oxygens, weakening the O-O bond and facilitating its cleavage. This could lead to a carbocationic intermediate that undergoes skeletal rearrangements, potentially mirroring the types of bond migrations seen in the decomposition of Criegee intermediates.

Peroxides are known to be thermally and photochemically labile. The thermal decomposition of related cyclic peroxides, such as 3,6-diphenyl-1,2,4,5-tetroxane, proceeds via the homolytic cleavage of the O-O bond as the rate-determining step. researchgate.netrajpub.com This initial bond breaking is followed by further fragmentation of the resulting diradical. For this compound, thermal decomposition would likely initiate with the homolysis of the peroxide bond, generating a diradical that can then undergo various fragmentation or rearrangement pathways. mdpi.com

Photochemical decomposition offers an alternative method for cleaving the peroxide bond. Irradiation with light of an appropriate wavelength can provide the energy necessary for homolytic O-O bond cleavage. The photolysis of related diazo compounds, for example, leads to the formation of highly reactive carbene species. tuni.fi Similarly, the photochemical decomposition of this compound would generate radical intermediates, whose subsequent reactions would dictate the final product distribution. The photochemistry of Barton esters, which also involves radical generation and fragmentation, provides a parallel for the complex, multi-step fragmentation that can occur following photoexcitation. rsc.org

Radical Reactivity and Fragmentation of Dioxolanyl Species

The radical intermediates generated from the ring-opening of this compound are highly reactive and can undergo a variety of fragmentation reactions.

Once the initial alkoxy radical is formed, one of the most common subsequent reaction pathways is β-fragmentation. This process involves the cleavage of a carbon-carbon bond β to the oxygen-centered radical, leading to the formation of a carbonyl compound and a new carbon-centered radical. The facility of β-fragmentation is a well-established characteristic of alkoxy radicals. acs.org

Another significant reaction pathway for alkoxy radicals is intramolecular hydrogen abstraction, particularly 1,5-hydrogen abstraction (1,5-HAT). In this process, the alkoxy radical abstracts a hydrogen atom from a carbon atom that is five atoms away, typically through a six-membered ring transition state. This results in the formation of a new carbon-centered radical and a hydroxyl group. escholarship.org The interplay between β-fragmentation and 1,5-HAT is a key determinant of the final product distribution in reactions involving alkoxy radicals.

| Reaction Type | Description |

| β-Fragmentation | Cleavage of a C-C bond beta to the alkoxy radical, forming a carbonyl and a new radical. |

| 1,5-Hydrogen Abstraction | Intramolecular abstraction of a hydrogen atom from the 5-position by the alkoxy radical. |

Computational and Theoretical Studies on 3 Methyl 3,5 Diphenyl 1,2 Dioxolane Analogues

Electronic Structure and Bonding Analysis of the 1,2-Dioxolane Ring

The 1,2-dioxolane ring is a five-membered heterocycle distinguished by the presence of an oxygen-oxygen (O-O) single bond, which defines it as a cyclic peroxide. The electronic structure of this ring is a subject of considerable interest due to the inherent weakness and reactivity of the peroxide linkage.

Theoretical studies on related peroxide systems, such as dioxiranes, highlight the challenges and nuances of accurately describing the O-O bond. wayne.edu The ground-state scission of this bond is a key step in many chemical and biological processes. wayne.edu Computational analysis typically reveals that the O-O bond is relatively long and weak compared to C-C or C-O bonds, making it the most likely site for initial bond cleavage during thermal or photochemical reactions.

Table 1: Key Aspects of Electronic Structure Analysis

| Parameter | Description | Relevance to 1,2-Dioxolane Ring |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | The O-O bond length is a critical indicator of its strength and reactivity. |

| Bond Angles | The angle formed between three adjacent atoms in the ring. | Ring strain and conformational preferences are dictated by these angles. |

| Dihedral Angles | The angle between two intersecting planes, defining the ring's pucker. | Determines the three-dimensional shape and conformation of the molecule. |

| Electron Density | The probability of finding an electron in a particular region of space. | Reveals the distribution of charge and identifies electron-rich and electron-poor sites. |

| Mulliken Charges | A method for estimating partial atomic charges. | Helps in understanding electrostatic interactions and potential sites for nucleophilic or electrophilic attack. |

Quantum Chemical Predictions of Conformational Preferences

The 1,2-dioxolane ring is not planar and can adopt several puckered conformations to relieve ring strain. The most common conformations are the "envelope" and "twist" forms. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are highly effective in predicting the relative energies of these conformers and identifying the most stable three-dimensional structure.

For a substituted dioxolane like 3-methyl-3,5-diphenyl-1,2-dioxolane, the conformational landscape becomes more complex. The bulky phenyl groups and the methyl group will have preferred orientations (axial or equatorial) to minimize steric hindrance. Computational models can calculate the energy barriers for conversion between different conformers, providing insight into the molecule's dynamic behavior in solution. wikipedia.org This information is vital as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.

Theoretical Modeling of Reaction Pathways and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms. arxiv.org For a 1,2-dioxolane analogue, the most significant reaction pathway involves the cleavage of the weak O-O bond. Theoretical modeling can map the entire potential energy surface for this process, identifying the minimum energy path from reactant to product. arxiv.org

This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. arxiv.org The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can calculate the geometric and energetic properties of these transient species. For instance, in the thermal decomposition of a 1,2-dioxolane, modeling would likely show a transition state where the O-O bond is significantly elongated, just prior to breaking to form radical or ionic intermediates. Studies on the oxidation of related cyclic ethers like 1,3-dioxolane (B20135) have successfully used theoretical calculations to identify dominant reaction pathways, such as ring-opening β-scission reactions. researchgate.netacs.org

Frontier Molecular Orbital Theory Applied to Dioxolane Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to explain and predict chemical reactivity. wikipedia.orgucsb.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comlibretexts.org

The HOMO: This orbital can be viewed as the location of the most available, highest-energy electrons. For a 1,2-dioxolane, the HOMO is typically associated with the lone pair electrons on the oxygen atoms. A molecule with a high-energy HOMO is a good electron donor (nucleophile). ucsb.edu

The LUMO: This is the lowest-energy available empty orbital. An incoming electron from another reactant would occupy this orbital. For a peroxide like 1,2-dioxolane, the LUMO is expected to be the antibonding (σ*) orbital of the weak O-O bond. A molecule with a low-energy LUMO is a good electron acceptor (electrophile). ucsb.edu

FMO theory predicts that the reactivity of the 1,2-dioxolane ring will be dominated by the properties of its O-O bond. The low-lying LUMO (σ* O-O) makes the molecule susceptible to reactions with electron donors (nucleophiles or reducing agents), which would lead to the cleavage of the peroxide bond. The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability; a large gap implies high stability, while a small gap suggests higher reactivity. numberanalytics.com The application of FMO theory is crucial for understanding cycloaddition reactions and other pericyclic processes where orbital symmetry plays a key role. wikipedia.org

Table 2: Application of FMO Theory to a 1,2-Dioxolane Analogue

| Orbital | Location/Character | Predicted Reactivity |

| HOMO | Lone pairs on oxygen atoms. | Acts as a nucleophile or base in reactions with strong acids or electrophiles. |

| LUMO | Antibonding σ* orbital of the O-O bond. | Acts as an electrophile; site of attack by nucleophiles, leading to O-O bond cleavage. |

Advanced Spectroscopic and Crystallographic Elucidation of Substituted 1,2 Dioxolane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-Methyl-3,5-diphenyl-1,2-dioxolane, ¹H and ¹³C NMR spectra would provide crucial information about the electronic environment of each nucleus, allowing for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and phenyl protons. The methyl group (CH₃) attached to the quaternary carbon C3 would appear as a singlet, likely in the upfield region (δ 1.5-2.0 ppm). The two protons of the methylene group at C4 are diastereotopic due to the adjacent chiral center at C5, and they would therefore be expected to appear as two separate signals, each likely split into a doublet of doublets (geminal and vicinal coupling), anticipated in the δ 2.0-3.0 ppm range. The proton at the C5 chiral center, bonded to both a phenyl group and an oxygen atom, would resonate further downfield, likely in the δ 5.0-5.5 ppm region, appearing as a multiplet due to coupling with the C4 protons. The ten protons of the two phenyl groups would produce complex multiplets in the aromatic region (δ 7.2-7.6 ppm).

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would reveal all unique carbon atoms in the molecule. The methyl carbon would have a characteristic shift around δ 20-30 ppm. The quaternary carbon C3, bonded to two oxygen atoms and a phenyl group, would be significantly deshielded, with an expected chemical shift in the range of δ 100-110 ppm. The methylene carbon C4 would appear further upfield, likely around δ 40-50 ppm. researchgate.net The C5 carbon, attached to an oxygen and a phenyl group, would resonate in the δ 80-90 ppm region. researchgate.net The carbons of the two phenyl rings would show characteristic signals in the δ 125-145 ppm range. Combining these 1D NMR data with 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the this compound structure. mdpi.comresearchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

This table presents the predicted chemical shifts (δ) for the primary nuclei in this compound, based on typical values for similar structural motifs.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH₃-C3 | 1.6 - 1.8 | Singlet (s) | 22 - 28 |

| C3 | - | - | 105 - 115 |

| CH₂-C4 | 2.2 - 2.8 | 2 x Doublet of Doublets (dd) | 42 - 48 |

| CH-C5 | 5.1 - 5.4 | Multiplet (m) | 82 - 88 |

| C-Phenyl (ipso, C3) | - | - | 140 - 145 |

| C-Phenyl (ortho, meta, para, C3) | 7.2 - 7.5 | Multiplet (m) | 125 - 130 |

| C-Phenyl (ipso, C5) | - | - | 138 - 142 |

| C-Phenyl (ortho, meta, para, C5) | 7.2 - 7.5 | Multiplet (m) | 126 - 130 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into the molecular weight and structural components.

For this compound (C₁₆H₁₆O₂), the molecular ion peak ([M]⁺•) would be expected at an m/z corresponding to its molecular weight. The fragmentation of 1,2-dioxolanes is often initiated by the cleavage of the weak peroxide (O-O) bond. wikipedia.orglibretexts.org Subsequent fragmentation pathways would likely involve the loss of stable neutral molecules or radicals.

Key predicted fragmentation pathways include:

Cleavage of the O-O bond: This is a primary fragmentation step for peroxides, leading to a diradical intermediate that would rapidly rearrange or fragment further.

Loss of a methyl radical (•CH₃): Cleavage of the C3-CH₃ bond would result in a fragment with a loss of 15 Da.

Loss of a phenyl radical (•C₆H₅): Cleavage of the C3-phenyl or C5-phenyl bond would lead to a significant fragment with a loss of 77 Da.

Benzaldehyde (B42025) formation: Cleavage and rearrangement could lead to the formation of a benzaldehyde cation (m/z 106) or a related fragment.

Styrene (B11656) formation: Fragmentation might also produce fragments related to styrene (m/z 104).

The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the presence of the methyl and phenyl substituents and the core dioxolane structure. nih.govresearchgate.net

Predicted Mass Spectrometry Fragments for this compound

This table outlines the expected mass-to-charge (m/z) values for the molecular ion and key fragments of this compound based on common fragmentation pathways for related structures.

| Predicted m/z | Proposed Fragment Identity | Notes |

|---|---|---|

| 256 | [C₁₆H₁₆O₂]⁺• | Molecular Ion ([M]⁺•) |

| 241 | [M - CH₃]⁺ | Loss of a methyl radical |

| 179 | [M - C₆H₅]⁺ | Loss of a phenyl radical |

| 135 | [C₉H₁₁O]⁺ | Fragment from cleavage of O-O and C4-C5 bonds |

| 121 | [C₈H₉O]⁺ | Possible benzoyl-like fragment after rearrangement |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a common fragment for phenyl ketones |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Definitive Absolute Configuration and Molecular Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound, including absolute configurations, bond lengths, and bond angles. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous structural proof.

The five-membered 1,2-dioxolane ring is not planar and is expected to adopt a puckered conformation, most likely an envelope or a twisted form, to minimize steric and torsional strain. researchgate.netscirp.org The analysis would reveal the precise conformation and the spatial orientation of the methyl and the two bulky phenyl substituents. The phenyl groups would likely be positioned to minimize steric hindrance, adopting pseudo-equatorial or pseudo-axial orientations depending on the ring pucker.

Crucially, for a chiral compound like this compound, which has two stereocenters (C3 and C5), X-ray analysis of an enantiomerically pure crystal allows for the determination of the absolute configuration (e.g., R/S at each center). researchgate.netscirp.org This provides definitive stereochemical information that is often difficult to obtain by other means.

Expected Crystallographic Parameters for the 1,2-Dioxolane Ring

This table lists typical or expected values for key structural parameters in a substituted 1,2-dioxolane ring, based on known structures of similar heterocyclic peroxides.

| Parameter | Expected Value | Significance |

|---|---|---|

| O-O Bond Length | 1.47 - 1.49 Å | Characteristic of a peroxide bond |

| C-O Bond Length | 1.43 - 1.46 Å | Typical single bond between carbon and oxygen |

| C-C Bond Length | 1.52 - 1.55 Å | Standard single bond between sp³ carbons |

| Ring Conformation | Envelope or Twist | Minimizes ring strain in a five-membered ring |

| C-O-O Bond Angle | 105 - 110° | Reflects the geometry at the peroxide oxygen atoms |

| Absolute Configuration | Definitive (e.g., 3R, 5S) | Determined from an enantiopure crystal |

Other Spectroscopic Techniques for Characterization of Chiral Dioxolanes (e.g., Electronic Circular Dichroism)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral sample. Since this compound is chiral, its enantiomers would produce mirror-image ECD spectra.

The chromophores in this molecule are the two phenyl groups. The ECD spectrum would be dominated by the electronic transitions of these aromatic rings (π → π* transitions), typically occurring in the UV region (below 300 nm). The spatial relationship between the two phenyl chromophores, dictated by the absolute configuration and conformation of the dioxolane ring, can lead to through-space electronic interactions, a phenomenon known as exciton (B1674681) coupling. nih.gov

This coupling results in characteristic split ECD signals, known as a "couplet," with two bands of opposite sign and similar intensity. nih.gov The sign of this exciton couplet (positive or negative) can be directly related to the chirality, or torsional angle, between the electric transition dipole moments of the two phenyl chromophores. By applying the exciton chirality method, or by comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the stereocenters can be confidently assigned. nih.govnih.gov

Application of ECD to Determine Absolute Configuration

This table illustrates how the sign of an exciton couplet in an ECD spectrum can be correlated to the absolute configuration of a molecule like this compound.

| Spatial Arrangement of Phenyl Groups (Chirality) | Predicted ECD Signal | Inferred Absolute Configuration |

|---|---|---|

| Clockwise (Positive) Torsion Angle | Positive Exciton Couplet (negative then positive Cotton effect) | Correlated to a specific enantiomer (e.g., 3R, 5R) |

| Counter-Clockwise (Negative) Torsion Angle | Negative Exciton Couplet (positive then negative Cotton effect) | Correlated to the opposite enantiomer (e.g., 3S, 5S) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing 3-Methyl-3,5-diphenyl-1,2-dioxolane, and what safety precautions are critical during synthesis?

- Methodology : Adapt protocols from analogous 1,2-dioxolane syntheses. For example, trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane is synthesized using acetylacetone, 30% H₂O₂, and SnCl₂·2H₂O under controlled conditions . For the diphenyl variant, replace acetylacetone with a diphenyl precursor and optimize peroxide incorporation.

- Safety : Use explosion-resistant equipment, conduct reactions behind safety shields, and avoid heating or transition metal contamination due to peroxidic instability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to identify substituent effects. Compare with cis/trans-3,5-dimethyl-1,2-dioxolane data (e.g., δH = 4.25–4.30 ppm for dioxolane protons) . The phenyl groups will cause upfield/downfield shifts due to electron-withdrawing effects. IR spectroscopy can confirm peroxide O-O stretching (~800–900 cm⁻¹).

Advanced Research Questions

Q. How do steric and electronic effects of diphenyl substituents influence the oxidative reactivity of 1,2-dioxolanes?

- Methodology : Compare reaction rates and regioselectivity with dimethyl analogs. For example, trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane facilitates thiocyanation of anilines via SCN⁺ generation under mild conditions . Diphenyl groups may sterically hinder electrophilic attacks, requiring solvent polarity adjustments (e.g., acetonitrile vs. DMF) or elevated temperatures.

Q. What strategies ensure safe handling and stability of peroxidic dioxolanes during catalytic applications?

- Methodology : Monitor decomposition kinetics using DSC/TGA. Store at low temperatures (<0°C) and avoid mechanical shock. Reactions should be conducted at room temperature with inert atmospheres, as heating beyond 40°C risks explosive decomposition .

Q. How can regioselectivity be controlled in oxidative functionalization reactions (e.g., epoxidation, sulfoxidation) using 1,2-dioxolanes?

- Methodology : Optimize oxidant-to-substrate ratios and solvent systems. For example, trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane achieves selective sulfoxidation of sulfides in acetonitrile with 90% yield under catalyst-free conditions . For diphenyl variants, steric effects may favor para-substitution in aromatic systems.

Q. What computational or experimental approaches resolve contradictions in reaction mechanisms involving peroxidic dioxolanes?

- Methodology : Combine DFT calculations with kinetic isotope effects (KIE) to probe transition states. Validate with experimental data, such as Hammett plots for substituent effects on reaction rates. For example, DHPODMDO’s thiocyanation mechanism involves in situ SCN⁺ generation, confirmed by trapping intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.